

A Comparative Guide to the Structure-Activity Relationship of (-)-Vinigrol Analogs

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Compound of Interest

Compound Name: (-)-Vinigrol

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(-)-Vinigrol, a complex diterpenoid natural product, has garnered significant attention for its potent biological activities, primarily as an antagonist of Tumor Necrosis Factor-alpha (TNF- α) and an inhibitor of platelet aggregation.^{[1][2]} Despite numerous successful total syntheses of this architecturally unique molecule, comprehensive structure-activity relationship (SAR) studies on a series of its analogs remain limited in publicly available literature. This guide consolidates the known biological data for the parent compound, **(-)-Vinigrol**, provides detailed experimental protocols for evaluating the activity of potential analogs, and presents a framework for understanding the potential SAR of this intriguing scaffold.

Performance of (-)-Vinigrol

(-)-Vinigrol has demonstrated potent inhibitory effects in key biological assays. The primary activities of interest are its anti-inflammatory effects through the modulation of the TNF- α pathway and its anti-thrombotic potential via the inhibition of platelet aggregation.

Compound	Biological Activity	Assay	IC50	Reference
(-)-Vinigrol	Inhibition of Platelet Aggregation	PAF-induced platelet aggregation in human plasma	33 nM	[1]
(-)-Vinigrol	TNF- α Modulation	Induces TNFR1 shedding via PDI inhibition	-	[3]

Note: While the potent TNF- α antagonist activity of **(-)-Vinigrol** is widely cited, a specific IC50 value for direct TNF- α inhibition is not consistently reported. A recent 2024 study has elucidated its mechanism, which involves the induction of TNFR1 shedding.[3]

Structure-Activity Relationship (SAR) Framework

Due to a lack of published data on a diverse range of analogs, a definitive SAR cannot be detailed. However, based on the complex and highly functionalized structure of **(-)-Vinigrol**, a hypothetical SAR framework can be proposed to guide future analog design and synthesis.

Key structural features of **(-)-Vinigrol** likely crucial for its biological activity include:

- The Tricyclic Core: The rigid 6-6-8 tricyclic ring system provides a unique three-dimensional scaffold that is essential for receptor or enzyme binding. Modifications to this core are likely to have a significant impact on activity.
- The Hydroxyl Groups: The three hydroxyl groups at positions C3, C8a, and C14 offer key hydrogen bonding opportunities. Esterification, etherification, or removal of these groups would be critical early steps in an SAR study. The cis-orientation of the C8a hydroxyl and the C8 methyl group may be particularly important for maintaining the active conformation.
- The Isopropyl Group: This bulky hydrophobic group at C12 likely contributes to van der Waals interactions within a binding pocket. Varying the size and nature of this substituent could probe the steric and hydrophobic requirements for activity.

- The C9 Methyl Group: The stereochemistry of this methyl group within the congested core could be critical for maintaining the overall conformation of the molecule.

Experimental Protocols

To facilitate the comparison of future **(-)-Vinigrol** analogs, detailed methodologies for key biological assays are provided below.

TNF- α Activity Assessment (TNFR1 Shedding Assay)

Based on the recently elucidated mechanism of action, a key assay to evaluate the anti-inflammatory properties of **(-)-Vinigrol** analogs would be to measure their ability to induce the shedding of the TNF- α receptor 1 (TNFR1).^[3]

Objective: To quantify the amount of soluble TNFR1 released from the cell surface following treatment with test compounds.

Cell Line: Human monocytic cell line, such as THP-1, or a murine macrophage line like RAW264.7.

Methodology:

- **Cell Culture:** Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
- **Compound Treatment:** Seed cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight. The following day, replace the medium with fresh serum-free medium containing various concentrations of the **(-)-Vinigrol** analogs or vehicle control (e.g., 0.1% DMSO).
- **Incubation:** Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
- **Supernatant Collection:** After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
- **Quantification of Soluble TNFR1:** Measure the concentration of soluble TNFR1 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

- Data Analysis: Construct dose-response curves and calculate the EC50 value (the concentration of compound that induces 50% of the maximal TNFR1 shedding).

Platelet-Activating Factor (PAF)-Induced Platelet Aggregation Assay

Objective: To measure the inhibitory effect of **(-)-Vinigrol** analogs on the aggregation of human platelets induced by PAF.

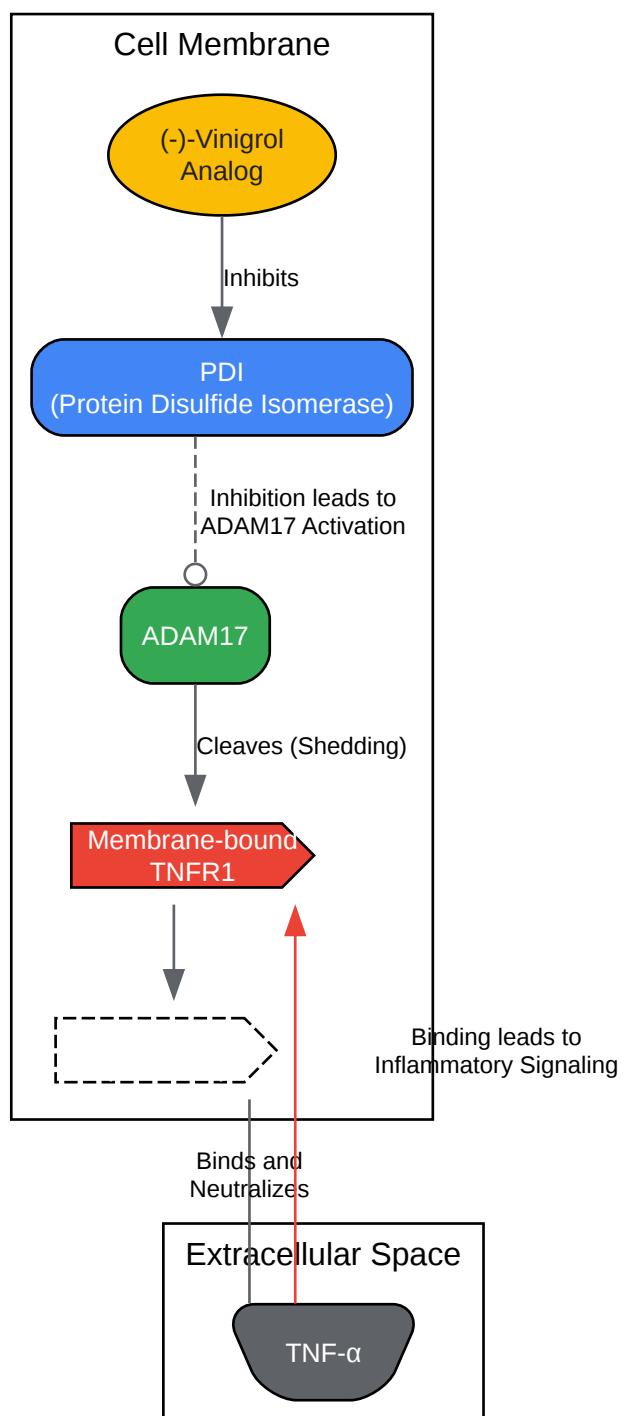
Methodology:

- Preparation of Platelet-Rich Plasma (PRP):
 - Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
 - Collect the blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
 - Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
 - Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 1500 x g for 20 minutes. The PPP is used to set the 100% aggregation baseline.
- Platelet Aggregation Measurement:
 - Perform measurements using a light transmission aggregometer.
 - Place a cuvette with PRP in the heating block of the aggregometer at 37°C with a magnetic stir bar.
 - Add the **(-)-Vinigrol** analog at various concentrations (or vehicle control) to the PRP and incubate for 5 minutes.
 - Initiate platelet aggregation by adding a sub-maximal concentration of PAF (e.g., 100 nM).
 - Record the change in light transmission for 5-10 minutes.
- Data Analysis:

- The percentage of inhibition is calculated using the formula: $(1 - (\text{Max Aggregation with Inhibitor} / \text{Max Aggregation with Vehicle})) * 100$.
- Calculate the IC₅₀ value, which is the concentration of the analog that inhibits PAF-induced platelet aggregation by 50%.

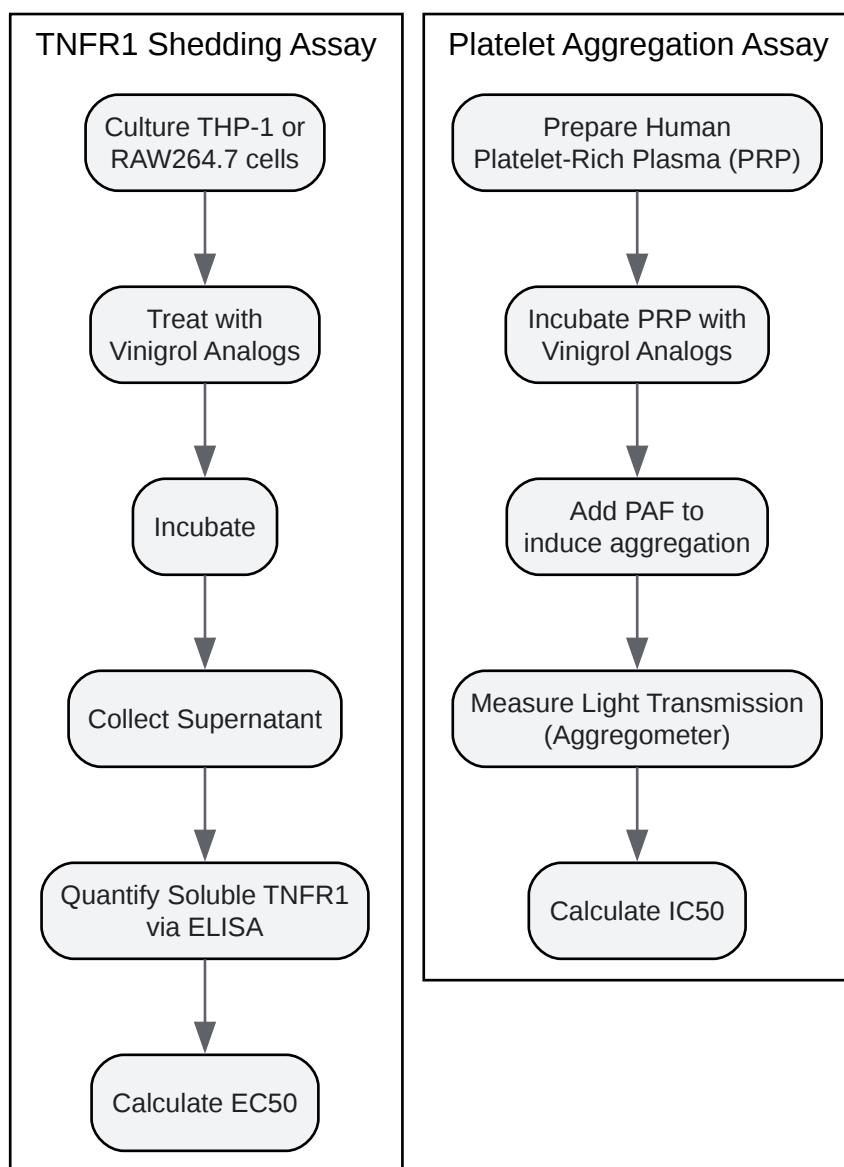
Visualizations

Signaling Pathway and Experimental Workflows



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Caption: Mechanism of **(-)-Vinigrol** induced TNFR1 shedding.

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Caption: Workflow for evaluating **(-)-Vinigrol** analogs.

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